4',4''(5'')-Di-tert-butyldicyclohexano-18-crown-6, also known as 4',4''(5'')-Di-tert-butyldicyclohexano-18-crown-6 or DtBuCH18C6, is a crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. [, , , , , , , , ] They are known for their ability to selectively bind with specific metal ions, making them valuable in various fields, including separation science, analytical chemistry, and catalysis. [, , , , , , , , ]
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a specialized crown ether compound with significant applications in chemical extraction processes, particularly for metal ion extraction. Its molecular formula is C28H52O6, and it has a molecular weight of 484.7 g/mol. The compound is characterized by its high lipophilicity and selective binding properties, making it particularly useful in fields such as nuclear waste management and sensor technology. The purity of commercially available samples typically exceeds 95% .
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 belongs to the class of crown ethers, which are cyclic compounds containing multiple ether groups. This specific crown ether is known for its ability to selectively complex with certain metal ions due to its unique structural properties.
The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 typically involves several key steps:
The synthesis may involve specific conditions such as temperature control and pressure adjustments during hydrogenation to ensure high yield and purity. Studies have shown that using low hydrogen pressure can enhance the yield of the synthesized compound .
The molecular structure of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 features a cyclic arrangement of oxygen atoms interspersed with carbon atoms from cyclohexane rings. The presence of tert-butyl groups enhances its lipophilicity.
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 participates in various chemical reactions primarily related to metal ion extraction:
The extraction efficiency of this crown ether has been quantified in various studies, demonstrating its effectiveness in selectively isolating specific ions from complex mixtures.
The mechanism by which 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 operates involves:
Quantitative analyses have shown that this compound exhibits a high distribution coefficient (D) when used in solvent extraction processes, indicating its strong affinity for target metal ions.
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a colorless to pale yellow viscous liquid or solid depending on purity and formulation. Its melting point and boiling point data are typically not specified but can be inferred from similar crown ethers.
The compound is stable under normal laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. It exhibits high solubility in organic solvents like dichloromethane and chloroform but limited solubility in water due to its lipophilic nature .
The applications of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 are extensive:
The hydrogenation of 4',4"(5")-di-tert-butyldibenzo-18-crown-6 (DTBuB18C6) represents the most industrially viable pathway to 4,4'(5')-di-t-butyldicyclohexano-18-crown-6 (DtBuCH18C6). This transformation requires precise catalytic control to achieve both high conversion efficiency and stereoselectivity toward the preferred cis-syn-cis isomer, which exhibits superior strontium complexation properties. Modern approaches employ rhodium nanocatalysts supported on γ-Al₂O₃, synthesized via microemulsion techniques that produce highly monodispersed nanoparticles (3-5 nm diameter) with optimal metal-support interactions. Under industrial conditions (70-90 bar H₂, 353-393 K), these catalysts achieve approximately 40% conversion within 5 hours, with the cis-syn-cis isomer constituting >85% of the hydrogenated products [8].
Critical to stereochemical control is the nanocatalyst morphology and the electronic environment of active sites. Microemulsion-synthesized Rh/γ-Al₂O₃ outperforms solvothermal preparations due to narrower particle size distribution, yielding a 15-20% increase in cis-syn-cis selectivity. This selectivity arises from the preferential adsorption of the dibenzo precursor onto Rh(111) crystal planes, orienting the molecule for syn-addition of hydrogen atoms across the aromatic rings. Catalyst longevity remains challenging due to pore blockage by reaction intermediates and sulfur poisoning from trace impurities, typically limiting operational lifetimes to 8-10 reaction cycles before requiring regeneration [8].
Table 1: Catalytic Hydrogenation Performance Under Varied Conditions
Catalyst System | Temperature (K) | Pressure (bar) | Conversion (%) | cis-syn-cis Selectivity (%) |
---|---|---|---|---|
3% Rh/γ-Al₂O₃ (ME) | 393 | 70 | 40 | 86 |
5% Ru/γ-Al₂O₃ | 408 | 100 | >99 | 85 |
Colloidal Rh/Aliquat-336 | 298 | 10 | 100 | 34* |
Note: *Represents syn:anti ratio rather than cis-syn-cis selectivity [8]
The synthesis of DtBuCH18C6 initiates with strategically selected precursors to ensure proper regiochemistry and tert-butyl positioning. tert-Butylcatechol serves as the foundational aromatic building block, leveraging its electron-donating substituents to facilitate nucleophilic aromatic substitution while providing steric bulk essential for later lipophilic properties. The cyclization employs dichloroethyl ether under high-dilution conditions (0.1-0.5 M) to promote macrocycle formation over polymerization, yielding the dibenzo intermediate DTBuB18C6. This precursor is subsequently hydrogenated to the saturated cyclohexano rings [2] [8].
High-dilution techniques (0.1-0.2 M) are critical during the cyclization step, suppressing oligomerization through kinetic control. Williamson ether synthesis proceeds in polar aprotic solvents (DMF, acetonitrile) with slow addition (0.1-2.0 mL/hour) of dichloroethyl ether to tert-butylcatechol derivatives, maintaining low instantaneous monomer concentration. This approach elevates cyclization yields from <10% to 45-80% by favoring intramolecular ring closure over intermolecular polymerization. Temperature optimization (80-120°C) balances reaction rate against thermal degradation of sensitive intermediates [2].
Post-cyclization, protection strategies prove essential for minimizing side reactions. Tetrahydropyranyl protection of phenolic groups prevents unwanted alkoxylation during hydrogenation, though this necessitates additional deprotection steps that complicate purification. The synthesis concludes with catalytic hydrogenation, where stereochemical outcomes depend heavily on precursor purity, making careful intermediate isolation crucial for consistent stereoselectivity in the final reduction [2] [8].
Purification of DtBuCH18C6 presents significant challenges due to the presence of stereoisomeric mixtures (cis-syn-cis and cis-anti-cis), unreacted precursors, and hydrogenation byproducts. Industrial-scale purification leverages ion-complexation methodologies exploiting the crown ether's selective affinity for specific metal ions, particularly strontium. The patented purification process involves contacting crude DtBuCH18C6 (dissolved in toluene or heptane) with aqueous strontium nitrate solutions (0.1-1.0 M), forming a DtBuCH18C6-Sr²⁺ complex that partitions into the aqueous phase (distribution coefficient Dₛᵣ = 2.5-3.5). Subsequent acid stripping (1-3 M HNO₃) releases purified crown ether from the complex, achieving >95% chemical purity and >90% cis-syn-cis isomer content [1] [5].
Alternative purification employs selective crystallization from aliphatic hydrocarbon/ketone mixtures, though this proves less effective for isomer separation. Chromatographic methods using silica gel or alumina adsorbents show efficacy in research settings but face prohibitive costs at industrial scales. The ion-complexation approach offers scalability advantages, with recent optimizations demonstrating recovery yields exceeding 85% through counter-current extraction systems. Key process parameters include phase contact time (10-30 minutes), phase volume ratio (organic:aqueous = 1:1 to 3:1), and pH control (≤4 for efficient back-extraction) [5] [6].
Table 2: Purification Efficiency via Strontium Ion Complexation
Purification Step | Conditions | Impurity Reduction (%) | Isomer Selectivity (cis-syn-cis) |
---|---|---|---|
Sr²⁺ Complexation | 0.5 M Sr(NO₃)₂, toluene/water | 60-70 | 5:1 (syn:anti) |
Acid Stripping | 2 M HNO₃ | >95 | Maintained |
Solvent Washing | n-Heptane, -20°C | 30-40 | <2:1 (syn:anti) |
Silica Gel Chromatography | Ethyl acetate/hexane gradient | >98 | >9:1 (syn:anti) |
Transitioning laboratory syntheses to industrial production (kilo-scale+) introduces multifaceted engineering challenges. High-dilution requirements for cyclization demand reactor configurations accommodating large solvent volumes (≥100 L/mol), substantially increasing footprint and energy consumption for solvent recovery. Continuous flow reactors present promising solutions by maintaining precise stoichiometric control in confined mixing zones, enabling 3-5 fold reductions in solvent usage while achieving comparable yields (70-75%) to batch processes [2].
Exothermic management during hydrogenation necessitates advanced heat transfer capabilities. Hydrogenation enthalpies reaching -200 kJ/mol require jacketed reactors with internal cooling coils to maintain isothermal conditions (353-393 K) and prevent thermal runaway. Catalyst handling poses additional difficulties, as filtration losses of precious metal catalysts (Rh, Ru) can reach 15-20% per batch. Fixed-bed catalytic systems mitigate this but introduce mass transfer limitations that reduce apparent reaction rates by 30-40% compared to slurry reactors [8].
Economic viability demands solvent recycling and byproduct valorization. Toluene and heptane recovery via fractional distillation achieves >90% reuse rates, while hydrogenation byproducts (partially saturated intermediates) are catalytically upgraded to target product. Lifecycle analyses indicate that these recycling strategies reduce raw material costs by 25-30%, essential for competing with simpler crown ether derivatives. Current production capabilities reach 50-100 kg/month using multi-purpose fine chemical facilities, with further scale-up contingent upon automated separation systems for handling the final isomeric mixtures [2] [5] [8].
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